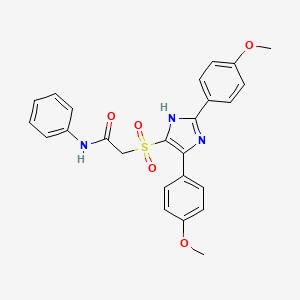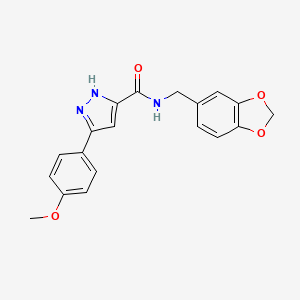![molecular formula C23H23N3OS B11426199 8-(4-ethylphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426199.png)
8-(4-ethylphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyridothiadiazine ring system. Its systematic name is quite a mouthful, but let’s break it down:
Core Structure: The core structure consists of a pyrido[2,1-b][1,3,5]thiadiazine ring.
- This compound’s unique arrangement of atoms makes it intriguing for further exploration.
Preparation Methods
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to limited information.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: These reactions could yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a pharmacophore.
Medicine: Assess its therapeutic properties (e.g., antimicrobial, anticancer) and potential drug development.
Industry: Consider applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, consider related heterocyclic structures like pyridothiadiazines or pyridines.
Uniqueness: Highlight its distinctive features, such as the combination of the pyrido[2,1-b][1,3,5]thiadiazine core with specific substituents.
Properties
Molecular Formula |
C23H23N3OS |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(4-ethylphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3OS/c1-3-17-8-10-18(11-9-17)19-12-22(27)26-14-25(15-28-23(26)20(19)13-24)21-7-5-4-6-16(21)2/h4-11,19H,3,12,14-15H2,1-2H3 |
InChI Key |
YWRAGWHZOBPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B11426119.png)
![(2Z)-2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426123.png)
![N-(4-bromophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11426125.png)

![5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426144.png)
![ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11426148.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426159.png)
![1-benzyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11426168.png)
![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11426182.png)
![2-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11426191.png)

![N-Cyclopropyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B11426197.png)
![3-(2,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426210.png)
